Direct Comparison of In Vitro Activity Against Staphylococcus: Irloxacin vs. Nalidixic Acid, Norfloxacin, and Ciprofloxacin
Irloxacin (E-3432) demonstrated a minimum inhibitory concentration (MIC) range of 0.06-1 mg/L against Staphylococcus clinical isolates [1]. In the same study, irloxacin exhibited greater in vitro activity than nalidixic acid, similar activity to norfloxacin, and lower activity than ciprofloxacin [1]. This direct head-to-head comparison establishes irloxacin's specific placement within the quinolone potency hierarchy.
| Evidence Dimension | MIC range (mg/L) against Staphylococcus clinical isolates |
|---|---|
| Target Compound Data | 0.06-1 mg/L |
| Comparator Or Baseline | Nalidixic acid: higher MIC (exact values not provided but inferior); Norfloxacin: similar activity; Ciprofloxacin: lower MIC (more potent) |
| Quantified Difference | Irloxacin MIC range spans 0.06-1 mg/L, positioning it between nalidixic acid and ciprofloxacin in potency. |
| Conditions | In vitro susceptibility testing on clinical isolates of Staphylococcus species |
Why This Matters
This data allows researchers to select irloxacin as a middle-potency quinolone comparator in studies where extreme potency (ciprofloxacin) or low potency (nalidixic acid) are not desired.
- [1] Coll R, Esteve M, Moros M, Xicota MA, Parés J. In vitro antibacterial activity of irloxacin (E-3432) on clinical isolates. Drugs Exp Clin Res. 1987;13(2):75-77. View Source
